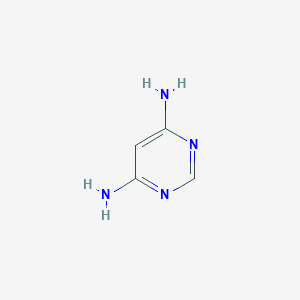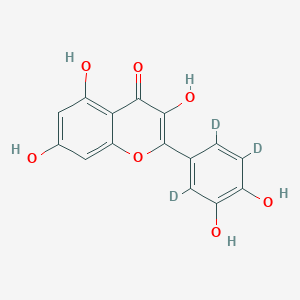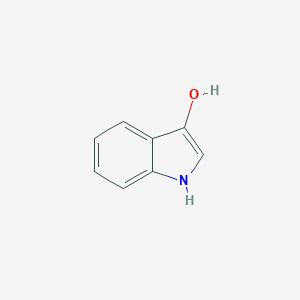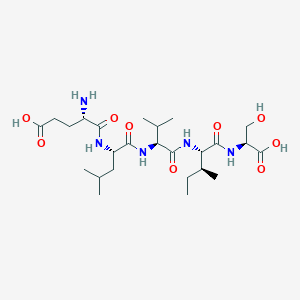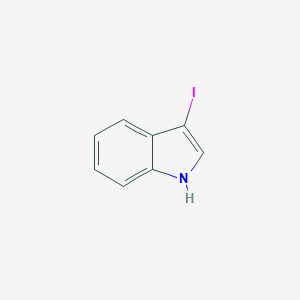![molecular formula C10H15NO B116684 2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 150205-56-4](/img/structure/B116684.png)
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that belongs to the class of tropane alkaloids. It is also known as tropinone and is a precursor to several important drugs, including cocaine and atropine. The compound has been extensively studied for its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene is complex and involves interactions with several different neurotransmitter systems in the brain. It is believed to act as a competitive inhibitor of the dopamine transporter, which leads to increased dopamine levels in the brain. The compound also has affinity for several other neurotransmitter receptors, including the serotonin and norepinephrine receptors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene are diverse and depend on the dose and route of administration. At low doses, the compound has been shown to have analgesic and anesthetic effects. At higher doses, it can cause hallucinations, delirium, and other psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and has well-established pharmacological properties. However, the psychoactive effects of the compound can make it difficult to work with, and caution must be taken when handling and administering the compound.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of new drugs based on the compound's structure. Another area of research is the investigation of the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anesthetic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Eigenschaften
CAS-Nummer |
150205-56-4 |
|---|---|
Produktname |
2-Acetyl-3-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-6-5-8-3-4-9(11-8)10(6)7(2)12/h8-9,11H,3-5H2,1-2H3 |
InChI-Schlüssel |
YKDXSKUUZCKKOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
Kanonische SMILES |
CC1=C(C2CCC(C1)N2)C(=O)C |
Synonyme |
Ethanone, 1-(3-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

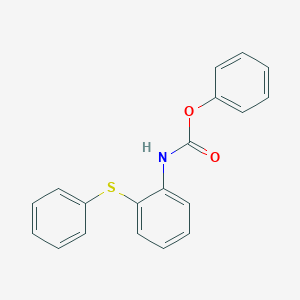
![Chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B116604.png)
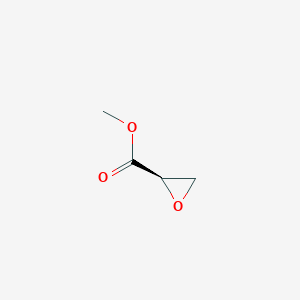
![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
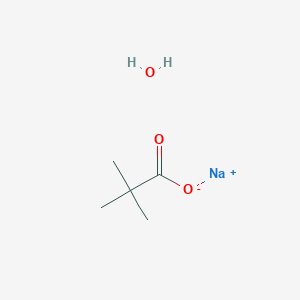
![N-[(1S)-1-(Hydroxymethyl)-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]-carbamic Acid tert-Butyl Ester](/img/structure/B116617.png)
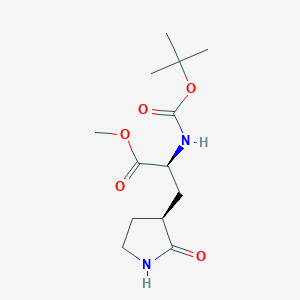
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
